octahydro-1H-quinolizin-3-ol
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Overview
Description
octahydro-1H-quinolizin-3-ol: is a nitrogen-containing heterocyclic compound with the molecular formula C9H17NO . It is a derivative of quinolizidine, which is a bicyclic structure consisting of two fused six-membered rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-quinolizin-3-ol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled hydrogenation, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: octahydro-1H-quinolizin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine N-oxide derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed:
Oxidation: Quinolizidine N-oxide derivatives.
Reduction: More saturated quinolizidine derivatives.
Substitution: Halogenated or alkylated quinolizidine derivatives.
Scientific Research Applications
Chemistry: octahydro-1H-quinolizin-3-ol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored as potential treatments for neurological disorders and as analgesic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of octahydro-1H-quinolizin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Quinolizidine: The parent compound of octahydro-1H-quinolizin-3-ol, known for its bicyclic structure and nitrogen-containing ring.
Octahydro-2H-quinolizin-1-ol: A similar compound with a hydroxyl group at a different position on the quinolizidine ring.
Octahydro-2H-quinolizin-2-ol: Another derivative with a hydroxyl group at the second position.
Uniqueness: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. This positional isomerism allows for different reactivity and interactions compared to its analogs .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-4-8-3-1-2-6-10(8)7-9/h8-9,11H,1-7H2 |
InChI Key |
OATOEMHDYHGUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(CCC2C1)O |
Origin of Product |
United States |
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